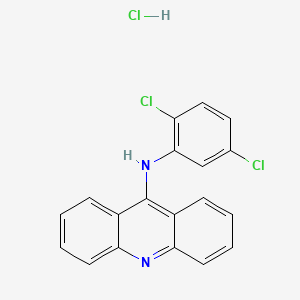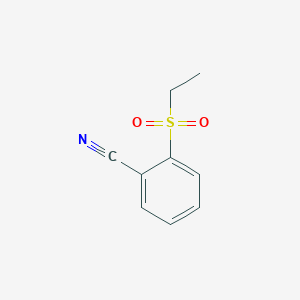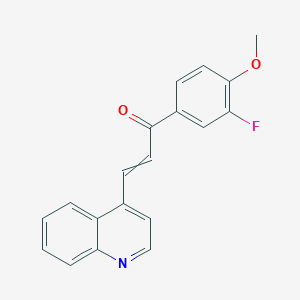![molecular formula C23H32N2O9 B12618788 [2,3,4-Triacetyloxy-5-[4-(diethylamino)anilino]-5-oxopentyl] acetate](/img/structure/B12618788.png)
[2,3,4-Triacetyloxy-5-[4-(diethylamino)anilino]-5-oxopentyl] acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2,3,4-Triacetyloxy-5-[4-(diethylamino)anilino]-5-oxopentyl] acetate is a complex organic compound characterized by its multiple functional groups, including acetoxy and diethylamino groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2,3,4-Triacetyloxy-5-[4-(diethylamino)anilino]-5-oxopentyl] acetate typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of acetoxy and diethylamino groups through specific reagents and conditions. Common reagents used in these reactions include acetic anhydride, diethylamine, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
[2,3,4-Triacetyloxy-5-[4-(diethylamino)anilino]-5-oxopentyl] acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.
Substitution: The acetoxy and diethylamino groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary, with some requiring elevated temperatures and others proceeding at room temperature.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, [2,3,4-Triacetyloxy-5-[4-(diethylamino)anilino]-5-oxopentyl] acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its functional groups make it suitable for labeling and tracking within biological systems.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its structure allows for the modification of its pharmacokinetic and pharmacodynamic properties, making it a versatile compound for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of [2,3,4-Triacetyloxy-5-[4-(diethylamino)anilino]-5-oxopentyl] acetate involves its interaction with specific molecular targets. The diethylamino group can interact with enzymes or receptors, modulating their activity. The acetoxy groups can undergo hydrolysis, releasing acetic acid and modifying the local environment. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
[2,3,4-Trihydroxy-5-[4-(diethylamino)anilino]-5-oxopentyl] acetate: Similar structure but with hydroxyl groups instead of acetoxy groups.
[2,3,4-Triacetyloxy-5-[4-(dimethylamino)anilino]-5-oxopentyl] acetate: Similar structure but with dimethylamino groups instead of diethylamino groups.
Uniqueness
The uniqueness of [2,3,4-Triacetyloxy-5-[4-(diethylamino)anilino]-5-oxopentyl] acetate lies in its combination of functional groups, which allows for diverse chemical reactions and applications. Its structure provides a balance between reactivity and stability, making it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C23H32N2O9 |
|---|---|
Poids moléculaire |
480.5 g/mol |
Nom IUPAC |
[2,3,4-triacetyloxy-5-[4-(diethylamino)anilino]-5-oxopentyl] acetate |
InChI |
InChI=1S/C23H32N2O9/c1-7-25(8-2)19-11-9-18(10-12-19)24-23(30)22(34-17(6)29)21(33-16(5)28)20(32-15(4)27)13-31-14(3)26/h9-12,20-22H,7-8,13H2,1-6H3,(H,24,30) |
Clé InChI |
PHSJUXAGTWHWCH-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC=C(C=C1)NC(=O)C(C(C(COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(11R,12S,16R)-11-(4-fluorobenzoyl)-14-(2-methyl-5-nitrophenyl)-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12618720.png)
![(10R,11S,15R,16S)-16-(4-bromobenzoyl)-4-chloro-13-phenyl-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-12,14-dione](/img/structure/B12618729.png)
![6-(2-Bromo-1,3-oxazol-5-yl)-3-tert-butyl[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12618739.png)
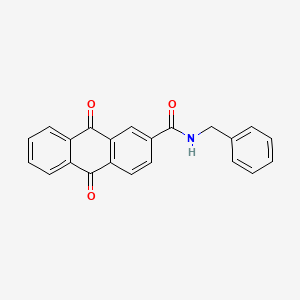
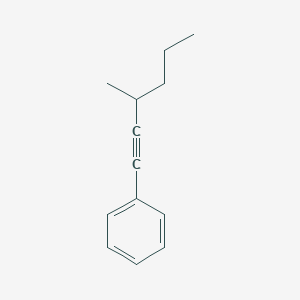
![9-Chloro-4-(cyclohex-1-en-1-yl)benzo[h]isoquinolin-1(2H)-one](/img/structure/B12618750.png)
![1-[2-(2-Fluorophenyl)-1-phenylethenyl]pyrrolidine](/img/structure/B12618751.png)
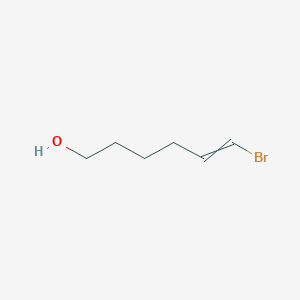
![2-(Chloromethyl)-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B12618767.png)

